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molecular formula C13H21NO6S B8678011 3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid CAS No. 720699-19-4

3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid

Cat. No. B8678011
M. Wt: 319.38 g/mol
InChI Key: XRVODYMKWSKHAI-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

To a solution of 3,4,5-trimethoxybenzylamine (2.2 mL, 12.7 mmol) in 2-butanone (20 mL) was added 1,3-propane sultone (1.66 g, 13.3 mmol). The mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with acetone (2×25 mL) and dried in vacuo. The product was suspended in 90% Acetone/MeOH (75 mL). The suspension was stirred at reflux for 30 sec., the solid was collected by filtration, and dried in vacuo; affording compound AY, 2.61 g (64%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].[CH2:15]1[CH2:21][S:18](=[O:20])(=[O:19])[O:17][CH2:16]1>CC(=O)CC>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12])[CH2:6][NH:7][CH2:16][CH2:15][CH2:21][S:18]([OH:20])(=[O:19])=[O:17]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
COC=1C=C(CN)C=C(C1OC)OC
Name
Quantity
1.66 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
STIRRING
Type
STIRRING
Details
The suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 sec
Duration
30 s
FILTRATION
Type
FILTRATION
Details
, the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
COC=1C=C(CNCCCS(=O)(=O)O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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